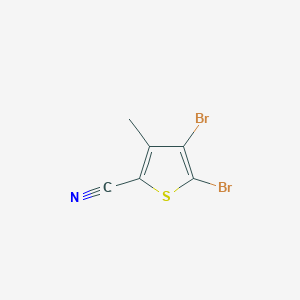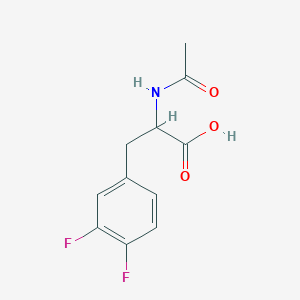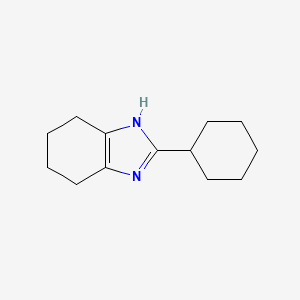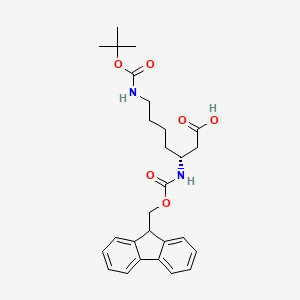
Fmoc-D-beta-homolysine(Boc)
Übersicht
Beschreibung
Fmoc-D-beta-homolysine(Boc) is a compound with the molecular formula C27H34N2O6 . It is also known by several synonyms, including ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid .
Synthesis Analysis
Fmoc-D-beta-homolysine(Boc) is one of the D-lysine derivatives utilized in Boc-SPPS . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . Normally the Fmoc group is removed before the peptide is cleaved from the resin .Molecular Structure Analysis
The molecular weight of Fmoc-D-beta-homolysine(Boc) is 482.6 g/mol . The InChI string representation of its structure isInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 . Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-beta-homolysine(Boc) appears as a white to off-white powder . Its melting point ranges from 124 to 128 °C . The optical rotation is [a]20D = 12 ± 1 ° (C=1 in CH3Cl) .Wissenschaftliche Forschungsanwendungen
- Researchers utilize this compound to incorporate lysine residues into peptide sequences, enabling the creation of custom peptides for biological studies, drug development, and protein engineering .
- Pharmaceutical chemists use this compound to introduce lysine-based moieties into drug candidates, enhancing their pharmacokinetic properties or targeting specific receptors .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Pharmaceutical Intermediates
Orthogonal Disulfide Bond Formation
Wirkmechanismus
Target of Action
Fmoc-D-beta-homolysine(Boc) is a complex compound used in peptide synthesis . The primary targets of this compound are the amino groups in peptide chains . The compound acts as a protective group, preventing unwanted reactions at these sites during the synthesis process .
Mode of Action
The compound works by forming carbamates with amines . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound are used to protect the amino groups in the peptide chain during synthesis . The Fmoc group is removed by base, typically secondary amines in DMF . The Boc group can be removed by acid .
Result of Action
The result of the action of Fmoc-D-beta-homolysine(Boc) is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, the compound ensures that the peptide chain is formed correctly without unwanted side reactions .
Action Environment
The action of Fmoc-D-beta-homolysine(Boc) is influenced by the conditions in the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the peptide synthesis . The compound is typically stored at temperatures less than or equal to -4°C .
Safety and Hazards
Zukünftige Richtungen
Recent research has shown a resurgence in peptide drug discovery, with Fmoc solid-phase peptide synthesis (SPPS) being the method of choice . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that any given peptide sequence would be synthesized accurately . This could potentially guide future directions in the synthesis and application of compounds like Fmoc-D-beta-homolysine(Boc).
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQLGECIYUDT-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-beta-homolysine(Boc) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



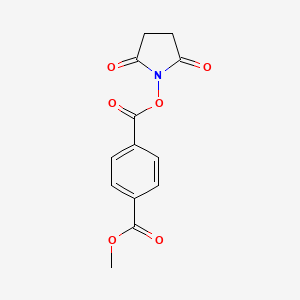
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
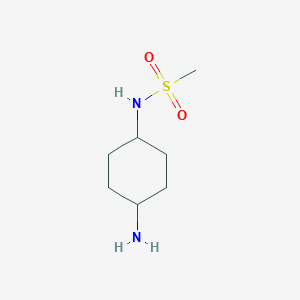
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)


![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)
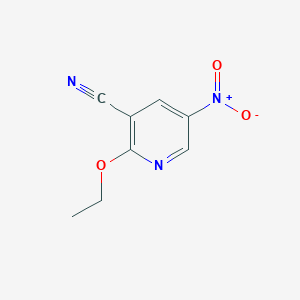
![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)
